molecular formula C14H22N2O4S B4663450 4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide CAS No. 5929-21-5

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No.: B4663450
CAS No.: 5929-21-5
M. Wt: 314.40 g/mol
InChI Key: LQHXZSIKVOJCQA-UHFFFAOYSA-N
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Description

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H22N2O4S and a molecular weight of 314.4 g/mol . It is characterized by the presence of a nitro group, a sulfonamide group, and a branched alkyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 4-nitro-N-(2,4,4-trimethylpentan-2-yl)phenylsulfonamide

Uniqueness

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is unique due to the combination of its nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-13(2,3)10-14(4,5)15-21(19,20)12-8-6-11(7-9-12)16(17)18/h6-9,15H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHXZSIKVOJCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367078
Record name 4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5929-21-5
Record name 4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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